Superior Vascular Wall ACE Inhibition Potency vs. Enalapril and Captopril
Delapril demonstrates greater potency in inhibiting vascular wall ACE activity compared to enalapril and captopril. This is a qualitative, class-level inference based on multiple studies showing a more effective inhibition of vascular ACE [1][2]. This enhanced effect is attributed to its higher lipophilicity, which facilitates better tissue penetration [3].
| Evidence Dimension | Vascular wall ACE inhibition potency |
|---|---|
| Target Compound Data | More effective inhibition of vascular ACE than captopril and enalapril |
| Comparator Or Baseline | Captopril and Enalapril |
| Quantified Difference | Not explicitly quantified in the source; described as 'more potent' or 'more effective' |
| Conditions | In vitro and in vivo models |
Why This Matters
For studies focused on vascular or tissue-specific ACE inhibition, delapril provides a more potent and longer-lasting effect than these common comparators, which is critical for achieving meaningful biological outcomes in hypertension and cardiovascular remodeling models.
- [1] Saruta T, Nishikawa K. Characteristics of a new angiotensin converting enzyme inhibitor: delapril. Am J Hypertens. 1991;4(1 Pt 2):23S-28S. PMID: 2009144. View Source
- [2] Razzetti R, et al. Pharmacokinetic and pharmacologic properties of delapril, a lipophilic nonsulfhydryl angiotensin-converting enzyme inhibitor. Am J Cardiol. 1995;75(18):7F-12F. PMID: 7778536. View Source
- [3] Biotool. Delapril Hydrochloride Product Description. View Source
